1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 4-chlorophenyl moiety and the other to a 4-propylphenyl moiety
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride and 4-propylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions typically include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cell membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazine derivatives, such as:
- 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23ClN2O4S2 |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-propylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-2-3-16-4-8-18(9-5-16)27(23,24)21-12-14-22(15-13-21)28(25,26)19-10-6-17(20)7-11-19/h4-11H,2-3,12-15H2,1H3 |
InChI Key |
KOXZWVNLEZMGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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